2-Nitro-4-(trifluoromethyl)benzoyl chloride
Description
Properties
IUPAC Name |
2-nitro-4-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO3/c9-7(14)5-2-1-4(8(10,11)12)3-6(5)13(15)16/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYUKTBJHGSJBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558919 | |
| Record name | 2-Nitro-4-(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81108-81-8 | |
| Record name | 2-Nitro-4-(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
2-Nitro-4-(trifluoromethyl)benzoyl chloride can be synthesized through several methods:
Chlorination of 2-Nitro-4-(trifluoromethyl)benzoic acid: This method involves the reaction of 2-Nitro-4-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl2) under reflux conditions.
Chlorination of 2-Nitro-4-(trifluoromethyl)benzyl alcohol or amine: This method involves the chlorination of 2-Nitro-4-(trifluoromethyl)benzyl alcohol or 2-Nitro-4-(trifluoromethyl)benzyl amine using thionyl chloride or phosphorus trichloride (PCl3) as chlorinating agents.
Chemical Reactions Analysis
2-Nitro-4-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation reactions: The compound can undergo oxidation reactions where the nitro group is further oxidized to form nitroso or other higher oxidation state compounds.
Scientific Research Applications
2-Nitro-4-(trifluoromethyl)benzoyl chloride is widely used in scientific research, particularly in:
Organic synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Proteomics research: The compound is used in the modification of proteins and peptides to study their structure and function.
Material science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Nitro-4-(trifluoromethyl)benzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The nitro group and trifluoromethyl group enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
3-Chloro-5-(trifluoromethyl)benzoyl chloride (CAS: 886496-83-9)
- Structural Differences : Substitution pattern differs, with chlorine at the 3-position and trifluoromethyl at the 5-position (meta to each other).
2-Fluoro-4-(trifluoromethyl)benzoyl chloride (CAS: 126917-10-0)
- Structural Differences : Fluorine replaces the nitro group at the 2-position.
- Physicochemical Properties : Molecular weight = 226.555 g/mol; InChIKey = OOAHPLWBUUTFMV-UHFFFAOYSA-N .
- Reactivity : Fluorine’s weaker electron-withdrawing effect compared to nitro may result in lower reactivity in acylations.
- Analytical Data : Mass spectrometry (EI) profiles are available through NIST, aiding in identification .
2-Chloro-5-(trifluoromethoxy)benzoyl chloride (CAS: 1261731-24-1)
- Structural Differences : Features a trifluoromethoxy (-OCF₃) group at the 5-position and chlorine at the 2-position.
- Electronic Effects : The trifluoromethoxy group is less electron-withdrawing than trifluoromethyl, altering resonance and inductive effects.
- Applications : Likely used in specialty chemical synthesis, though detailed data are lacking .
2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride
- Functional Group : Sulfonyl chloride (-SO₂Cl) replaces the benzoyl chloride (-COCl) group.
- Physicochemical Properties :
- Reactivity : Sulfonyl chlorides are less reactive in nucleophilic substitutions than benzoyl chlorides, favoring sulfonamide or sulfonate ester formation.
Data Tables
Table 1. Physicochemical Properties of Selected Compounds
Biological Activity
2-Nitro-4-(trifluoromethyl)benzoyl chloride (NTBC) is a compound that has garnered attention for its biological activity, particularly in the context of medical applications and synthetic chemistry. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has the chemical formula and is characterized by the presence of a nitro group and a trifluoromethyl group attached to a benzoyl chloride moiety. The trifluoromethyl group enhances lipophilicity, which is crucial for biological interactions.
Synthesis
The synthesis of NTBC typically involves the reaction of 2-nitro-4-trifluoromethylbenzoic acid with thionyl chloride. This reaction produces the corresponding acyl chloride, which can then be used in various chemical transformations:
Antimicrobial Properties
NTBC has been studied for its potential antimicrobial activity. Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of NTBC have shown efficacy against various bacterial strains, suggesting that NTBC may also possess similar properties due to its structural features.
Case Studies
- Inhibition Studies : A study involving the use of NTBC in patients suffering from tyrosinemia type I highlighted its role as an inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in tyrosine catabolism. The administration of NTBC resulted in decreased levels of toxic metabolites in urine, indicating its effectiveness in managing the condition .
- NMR Spectroscopy Analysis : Another investigation utilized and NMR spectroscopy to identify NTBC and its metabolites in urine samples from treated patients. The study confirmed the stability of the trifluoromethyl group during metabolic processes, which is essential for maintaining biological activity .
Structure-Activity Relationship (SAR)
The presence of electron-withdrawing groups, such as nitro and trifluoromethyl groups, significantly influences the biological activity of benzoyl derivatives. Research shows that these groups enhance the compound's ability to interact with biological targets, potentially leading to increased potency against certain pathogens .
Comparative Biological Activity
A comparative analysis reveals that compounds structurally related to NTBC often exhibit varying degrees of biological activity based on their substituents. For example:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| This compound | 81108-81-8 | Trifluoromethyl enhances lipophilicity | Potential antibacterial activity |
| 2-Chloro-5-nitrobenzoyl chloride | 25784-91-2 | Contains chlorine instead of fluorine | Moderate antibacterial activity |
| 4-Bromo-2-nitrobenzoyl chloride | 112734-21-1 | Bromine substituent | Lower activity compared to NTBC |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
